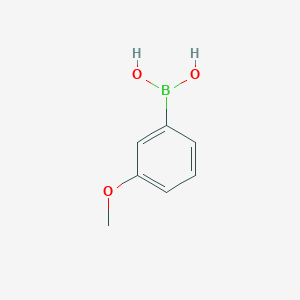

3-Methoxyphenylboronic acid

Descripción general

Descripción

El ácido 3-metoxifenilborónico, también conocido como ácido 3-metoxibencenoborónico, es un compuesto organoborónico con la fórmula molecular C7H9BO3. Es un sólido blanco a blanquecino que es soluble en solventes orgánicos. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son esenciales para formar enlaces carbono-carbono en la síntesis de diversas moléculas orgánicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El ácido 3-metoxifenilborónico se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 3-metoxifenilmagnesio bromuro con borato de trimetilo, seguido de hidrólisis. Las condiciones de reacción típicamente incluyen:

Reactivos: 3-metoxifenilmagnesio bromuro, borato de trimetilo

Solvente: Éter o tetrahidrofurano

Temperatura: Temperatura ambiente a reflujo

Hidrólisis: Trabajo ácido con ácido clorhídrico

Métodos de Producción Industrial: En entornos industriales, la producción de ácido 3-metoxifenilborónico a menudo implica reacciones de Grignard a gran escala o borilación directa de haluros de 3-metoxifenilo utilizando reactivos de boro bajo catálisis de paladio. Estos métodos están optimizados para obtener un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 3-metoxifenilborónico experimenta diversas reacciones químicas, que incluyen:

Acoplamiento Cruzado de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono mediante el acoplamiento de ácido 3-metoxifenilborónico con haluros de arilo o vinilo en presencia de un catalizador de paladio y una base.

Oxidación: El grupo ácido bórico se puede oxidar para formar fenoles u otros derivados que contienen oxígeno.

Sustitución: El grupo metoxi puede sufrir reacciones de sustitución nucleófila en condiciones específicas.

Reactivos y Condiciones Comunes:

Acoplamiento Cruzado de Suzuki-Miyaura: Catalizador de paladio, base (por ejemplo, carbonato de potasio), solvente (por ejemplo, tolueno o etanol), temperatura (80-100°C)

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes

Sustitución: Nucleófilos como aminas o tioles

Productos Principales:

Acoplamiento Cruzado de Suzuki-Miyaura: Compuestos biarílicos

Oxidación: Fenoles

Sustitución: Derivados de fenilo sustituidos

Aplicaciones Científicas De Investigación

El ácido 3-metoxifenilborónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza ampliamente en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos, agroquímicos y ciencia de materiales.

Biología: Sirve como bloque de construcción para la síntesis de compuestos biológicamente activos y sondas para estudiar sistemas biológicos.

Medicina: Se utiliza en el desarrollo de candidatos a fármacos y agentes de diagnóstico.

Industria: Se emplea en la producción de polímeros, materiales electrónicos y otros productos químicos industriales

Mecanismo De Acción

El mecanismo de acción del ácido 3-metoxifenilborónico involucra principalmente su papel como reactivo en reacciones químicas. En el acoplamiento cruzado de Suzuki-Miyaura, el grupo ácido bórico experimenta transmetalación con un catalizador de paladio, seguido de eliminación reductiva para formar el enlace carbono-carbono deseado. El grupo metoxi puede influir en la reactividad y selectividad del compuesto en diversas reacciones al donar densidad electrónica al anillo aromático .

Compuestos Similares:

- Ácido 3-hidroxifenilborónico

- Ácido 4-metoxifenilborónico

- Ácido 3-metoxi-4-hidroxifenilborónico

Comparación: El ácido 3-metoxifenilborónico es único debido a la presencia del grupo metoxi en la posición meta, que puede influir en su reactividad y selectividad en reacciones químicas. En comparación con el ácido 4-metoxifenilborónico, el compuesto meta-sustituido puede exhibir diferentes efectos electrónicos y estéricos, lo que lleva a variaciones en los resultados de la reacción. La presencia de ambos grupos metoxi e hidroxilo en el ácido 3-metoxi-4-hidroxifenilborónico puede modificar aún más su comportamiento químico y aplicaciones .

Comparación Con Compuestos Similares

- 3-Hydroxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxy-4-hydroxyphenylboronic acid

Comparison: 3-Methoxyphenylboronic acid is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, the meta-substituted compound may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The presence of both methoxy and hydroxy groups in 3-methoxy-4-hydroxyphenylboronic acid can further modify its chemical behavior and applications .

Propiedades

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: this compound serves as a crucial building block in the synthesis of the target compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. It participates in a Suzuki-Miyaura coupling reaction [, ]. This reaction, widely used in organic synthesis, involves the palladium-catalyzed cross-coupling of an organoboronic acid (in this case, this compound) with an organohalide. The result is the formation of a new carbon-carbon bond, ultimately leading to the desired complex molecule [].

Q2: How does the extraction method for this compound impact its use in this specific synthesis?

A2: The research highlights the importance of an efficient extraction method for this compound []. The described process utilizes methyl isobutyl ketone to extract the boronic acid from an aqueous solution. This step is crucial for ensuring a high yield of the target compound in the subsequent Suzuki-Miyaura reaction. Efficient extraction minimizes impurities and maximizes the amount of this compound available for the coupling reaction, ultimately impacting the overall efficiency and cost-effectiveness of the synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)